Methyl 4-({2-[(3,4-dichlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate
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Overview
Description
Methyl 4-({2-[(3,4-dichlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a tetrahydroisoquinoline moiety, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({2-[(3,4-dichlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the dichlorophenyl group, and the esterification of the benzoate moiety. Common synthetic routes may involve:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dichlorophenyl Group: This step may involve nucleophilic substitution reactions where a dichlorophenyl halide reacts with a nucleophile.
Esterification: The final step involves the esterification of the benzoate moiety using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[(3,4-dichlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-({2-[(3,4-dichlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Methyl 4-({2-[(3,4-dichlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[3-(2,4-dichlorophenyl)acryloyl]carbamothioyl}amino)benzoate
- Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
Uniqueness
Methyl 4-({2-[(3,4-dichlorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}methoxy)benzoate is unique due to its combination of a tetrahydroisoquinoline core with a dichlorophenyl group and a benzoate ester. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C27H26Cl2N2O5S |
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Molecular Weight |
561.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(3,4-dichlorophenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C27H26Cl2N2O5S/c1-33-24-12-17-10-11-31(27(37)30-18-6-9-21(28)22(29)13-18)23(20(17)14-25(24)34-2)15-36-19-7-4-16(5-8-19)26(32)35-3/h4-9,12-14,23H,10-11,15H2,1-3H3,(H,30,37) |
InChI Key |
HLEGJNCBHCDLKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC(=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
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